(2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid
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Overview
Description
(2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methanesulfonylmethyl group attached to the azetidine ring and a trifluoroacetic acid moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then treated with trifluoroacetic acid to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonylmethyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.
Substitution: The methanesulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Linear amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, (2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities that are beneficial in drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects. The trifluoroacetic acid moiety may also play a role in enhancing the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
- (2S)-2-(methanesulfonylmethyl)azetidine hydrochloride
- (2S)-2-(methanesulfonylmethyl)azetidine acetate
- (2S)-2-(methanesulfonylmethyl)azetidine sulfate
Comparison: Compared to its analogs, (2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid exhibits unique properties due to the presence of the trifluoroacetic acid moiety. This moiety enhances the compound’s solubility in organic solvents and may improve its stability under various conditions. Additionally, the trifluoroacetic acid group can influence the compound’s reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(2S)-2-(methylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.C2HF3O2/c1-9(7,8)4-5-2-3-6-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFHXLCNSXSGEP-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCN1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@@H]1CCN1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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